tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBXUUPBIKNFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654975 | |
| Record name | tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152110-80-9, 1152113-30-8 | |
| Record name | tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate typically involves the reaction of 3-amino-4-methylpyrrolidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate serves as a versatile building block for synthesizing complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The amino group can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.
- Reduction Reactions : It can be reduced to yield primary or secondary amines using reducing agents like lithium aluminum hydride.
- Oxidation : The compound can undergo oxidation to form corresponding oxides or hydroxyl derivatives using agents like potassium permanganate.
Biological Research
Enzyme Interaction Studies
In biological research, this compound is utilized to study enzyme interactions and protein-ligand binding. Its structural similarity to natural substrates allows researchers to investigate mechanisms of action for various enzymes. This compound is particularly relevant in the development of enzyme inhibitors that could lead to new therapeutic agents targeting diseases such as cancer and metabolic disorders .
Medicinal Applications
Therapeutic Potential
Research indicates that this compound may have potential therapeutic applications. It is being investigated as a precursor in drug development aimed at treating neurological disorders and infectious diseases. The compound's ability to modulate biological pathways through its interaction with specific molecular targets positions it as a promising candidate for future pharmaceuticals .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for creating polymers and resins that require specific functional characteristics. The compound's stability and reactivity enhance its utility in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: tert-Butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate
- Molecular Formula : C₁₀H₂₀N₂O₂
- Molecular Weight : 200.28 g/mol
- CAS Number : 1290191-85-3
- Purity : ≥97% (commonly available)
This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) group, an amino group at position 3, and a methyl substituent at position 2. It serves as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision.
Comparison with Structural Analogs
2.1 Stereoisomeric Variants
Compound: (3R,4R)- and (3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate
- CAS Numbers : 1207852-59-2 (3R,4R), 1932780-66-9 (3S,4S)
- Purity : 95%
- Key Differences: Stereochemistry: The spatial arrangement of the amino and methyl groups alters hydrogen-bonding capacity and receptor interactions. Applications: Enantiomers may exhibit divergent biological activities; the (3R,4S) isomer is often prioritized in drug design due to favorable pharmacokinetics .
2.2 Functional Group Modifications
Compound : tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- Molecular Formula: C₁₁H₁₈F₃NO₃
- CAS Number : 1052713-78-6
- Key Differences: Substituents: Replacement of the amino group with a hydroxyl and trifluoromethyl group. Properties: Increased electron-withdrawing effects (CF₃) enhance stability and metabolic resistance. The hydroxyl group improves solubility in polar solvents .
2.3 Substituent Position and Steric Effects
Compound: tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
- Molecular Formula : C₁₁H₂₀N₂O₂
- CAS Number: N/A (synonyms include (S)-1-Boc-4-amino-3,3-dimethylpyrrolidine)
- Key Differences :
2.4 Hydrochloride Salts for Enhanced Solubility
Compounds :
- (R)- and (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
- CAS Numbers : 1190890-12-0 (R), 1190890-11-9 (S)
- Molecular Weights : ~237–238 g/mol (vs. 200.28 for the target compound)
- Key Differences :
2.5 Functionalized Pyrrolidinones
Compound : tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate
- Molecular Formula: C₁₂H₁₉NO₃
- CAS Number : N/A
- Key Differences: Ketone Group: The 4-oxo group enables participation in keto-enol tautomerism and nucleophilic additions. Allyl Substituent: Provides a site for click chemistry or cross-coupling reactions, expanding synthetic utility .
Comparative Data Table
Biological Activity
Overview
tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate, also known as (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate, is a chiral compound with significant implications in both synthetic organic chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring, a tert-butyl group, and an amino group, allows it to interact with various biological targets, making it a valuable compound for studying enzyme mechanisms and as a potential therapeutic agent.
The compound has a molecular weight of 200.28 g/mol and features the following structural characteristics:
- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
- Tert-butyl group : Provides steric hindrance and influences the compound's solubility and reactivity.
- Amino group : Capable of forming hydrogen bonds, enhancing interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Binding to Active Sites : The compound's stereochemistry allows it to fit into the active sites of enzymes, modulating their activity.
- Formation of Stable Complexes : The amino group can form hydrogen bonds and electrostatic interactions with target molecules, contributing to its biological effects.
- Influence on Biological Pathways : Depending on the target enzyme or receptor, the compound can lead to various physiological outcomes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : It has been employed in studies investigating enzyme mechanisms, particularly in relation to metabolic pathways.
- Protein-Ligand Interaction Studies : The compound serves as a ligand in biochemical assays, facilitating the exploration of protein-ligand interactions.
- Potential Therapeutic Applications : Its structural features suggest potential as a drug candidate targeting neurological disorders and antimicrobial activities.
Enzyme Mechanism Studies
In one study, this compound was used to probe enzyme-substrate interactions. The results demonstrated its ability to inhibit specific enzymes involved in metabolic processes, providing insights into its potential therapeutic applications in metabolic disorders .
Antimicrobial Activity
Another investigation explored the antimicrobial properties of derivatives of this compound. It was found that certain derivatives exhibited significant activity against various bacterial strains, highlighting its potential for developing new antimicrobial agents .
Neuroprotective Effects
Research has also indicated that similar compounds may offer neuroprotective effects by inhibiting amyloid-beta aggregation associated with Alzheimer's disease. This suggests that this compound could be explored further for its neuroprotective properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (3S,4S)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate | Similar chiral centers but different stereochemistry | Different biological activity profiles |
| N-Boc-protected amino acids | Contains similar functional groups | Used extensively in peptide synthesis |
| 4-Methylpyrrolidine-2-carboxylic acid | Lacks the tert-butyl group | More polar; different solubility |
The uniqueness of this compound lies in its specific stereochemical configuration, which imparts distinct biological activities not found in its analogs .
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate, and how is the product purified?
- Methodological Answer : The synthesis typically involves Boc-protection of the pyrrolidine amine, followed by regioselective functionalization. For example, describes a similar synthesis using fast column chromatography (ethanol/chloroform, 1:10) to purify intermediates, achieving 60% yield. Reaction steps may include nucleophilic substitution or coupling reactions under anhydrous conditions. Purification often employs silica gel chromatography, with solvents selected based on polarity (e.g., ethyl acetate/hexane gradients). Key steps include monitoring via TLC and confirmation of purity via HPLC (0.45 μm filtration) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : 1H/13C NMR and HRMS are essential. For example, reports NMR data for analogous compounds, such as δ 1.45 ppm (Boc tert-butyl protons) and δ 3.2–3.8 ppm (pyrrolidine ring protons). IR spectroscopy confirms carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹). HRMS validates molecular weight (e.g., calculated vs. observed m/z for [M+H]+) with <5 ppm error. Chiral HPLC or optical rotation ([α]D) may resolve stereochemistry .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use respiratory protection (NIOSH-certified masks), nitrile gloves , and goggles to avoid inhalation/skin contact (). Avoid strong oxidizers (e.g., peroxides) due to incompatibility risks ( ). Store at 2–8°C under inert gas (N2/Ar) to prevent degradation. Emergency measures include flushing eyes with an eyewash station and using pH-neutralizing agents for spills ( ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the stereochemical purity of this compound?
- Methodological Answer : Optimize temperature (e.g., 0°C for kinetically controlled reactions) and catalyst systems (e.g., chiral auxiliaries or enzymes). highlights the use of stereoselective catalysts (e.g., Pd/C with chiral ligands) to control diastereomer formation. Low-temperature crystallization (e.g., using hexane/ethyl acetate) can isolate enantiopure fractions. Confirm outcomes via X-ray crystallography () or NOESY NMR to resolve spatial arrangements .
Q. How can SHELX software resolve crystallographic data discrepancies in structural studies of derivatives?
- Methodological Answer : SHELXL refines crystal structures by iteratively adjusting atomic coordinates and thermal parameters. For example, notes SHELXL’s robustness in resolving twinned data or high thermal motion in heterocycles. Use Hooft y parameters to validate restraint models and Rfree cross-validation to detect overfitting. For ambiguous electron density (e.g., disordered Boc groups), apply PART/SUMP constraints ( ) .
Q. What strategies address contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with HPLC monitoring. reports stability under neutral conditions but degradation in acidic/basic media. Use buffered solutions (pH 4–8) to identify degradation pathways (e.g., Boc deprotection via LC-MS). Compare results with DFT calculations ( ) to predict hydrolysis kinetics and validate with Arrhenius modeling .
Q. How can retrosynthetic analysis guide the incorporation of this compound into bioactive scaffolds?
- Methodological Answer : Use AI-powered retrosynthesis tools (e.g., ’s Template_relevance models) to identify coupling sites. For example, the amine group can undergo Buchwald–Hartwig amination or reductive amination with ketones. notes its utility as a sp<sup>3</sup>-rich intermediate in kinase inhibitors. Prioritize reactions preserving stereochemistry (e.g., Mitsunobu conditions for ether formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
